Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate

Dye intermediate formulation Salt form selection Aqueous solubility

Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate (CAS 61750-18-3) is the ammonium salt of a substituted naphthalene monosulfonic acid, belonging to the class of N-acylated aminonaphthol sulfonic acids widely employed as dye intermediates and coupling components in azo dye synthesis. The compound features a naphthalene core bearing a sulfonate group at the 1-position (as ammonium salt), a hydroxyl group at the 3-position, and a 1,3-dioxobutyl (acetoacetamido) substituent at the 7-position.

Molecular Formula C14H16N2O6S
Molecular Weight 340.35 g/mol
CAS No. 61750-18-3
Cat. No. B12692378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate
CAS61750-18-3
Molecular FormulaC14H16N2O6S
Molecular Weight340.35 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C14H13NO6S.H3N/c1-8(16)4-14(18)15-10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21;/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21);1H3
InChIKeyBTSOJXVXOFADOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate (CAS 61750-18-3): Chemical Class, Structural Identity, and Core Characteristics


Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate (CAS 61750-18-3) is the ammonium salt of a substituted naphthalene monosulfonic acid, belonging to the class of N-acylated aminonaphthol sulfonic acids widely employed as dye intermediates and coupling components in azo dye synthesis [1]. The compound features a naphthalene core bearing a sulfonate group at the 1-position (as ammonium salt), a hydroxyl group at the 3-position, and a 1,3-dioxobutyl (acetoacetamido) substituent at the 7-position. Its IUPAC name is azanium;3-hydroxy-7-(3-oxobutanoylamino)naphthalene-1-sulfonate; the free acid form carries CAS 30128-32-6 . The acetoacetamido side chain contains an active methylene group, which is the key reactive site enabling diazo coupling, while the 3-hydroxyl group provides a secondary coupling position, allowing this intermediate to construct both monoazo and bisazo chromophores [1]. The ammonium counterion confers distinct solubility and handling properties relative to the free acid or other salt forms .

Why Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate Cannot Be Simply Replaced by In-Class Analogs


Within the family of aminonaphthol sulfonic acid dye intermediates, seemingly minor structural variations—the nature of the N-acyl group (acetoacetamido vs. acetamido), the position of sulfonation (1-sulfonate vs. 2-sulfonate), the presence or absence of the 3-hydroxyl group, and the counterion identity (ammonium vs. sodium vs. free acid)—produce substantial divergence in coupling reactivity, resultant dye hue, fiber substantivity, aqueous solubility, and formulation compatibility [1]. Generic or uncontrolled substitution risks altered chromophoric properties in the final dye product, reduced coupling efficiency due to differences in active methylene reactivity, or solubility mismatches in aqueous dye-bath formulations . The acetoacetamido side chain present in this compound provides an active methylene coupling site distinct from the phenolic coupling position, enabling regiospecific diazo attack that is unavailable with simple acetamido-substituted analogs. These structural determinants translate directly into measurable differences in dye yield, shade, and fastness on target substrates such as wool, silk, nylon, and leather [1].

Quantitative Differentiation Evidence: Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate vs. Closest Analogs


Ammonium Salt vs. Free Acid: Solubility and Handling Advantages for Aqueous Dye-Bath Formulation

The ammonium salt form (CAS 61750-18-3, MW 340.35 g/mol) of 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid demonstrates meaningfully different physicochemical properties compared to the free acid (CAS 30128-32-6, MW 323.32 g/mol) . The ammonium salt exhibits an exact mass of 340.07298 Da versus 323.04639 Da for the free acid, and is registered under a separate EINECS number (262-957-2 vs. 250-064-0 for the free acid), confirming distinct regulatory and commercial identities . The free acid has a computed LogP of 3.44 and density of 1.554 g/cm³, reflecting the lipophilic character of the protonated sulfonic acid form . Conversion to the ammonium salt increases the computed hydrogen bond donor count from 3 to 4 (due to the NH4+ cation) and raises the topological polar surface area contribution, both of which are consistent with enhanced water solubility and improved dissolution rates in aqueous dye-bath preparations . While direct experimental solubility measurements comparing the two forms are not available in the open literature, the well-established principle that ammonium salts of sulfonic acids exhibit superior aqueous solubility relative to their free acid counterparts—due to full ionization of the sulfonate group—applies class-wide to this compound series [1].

Dye intermediate formulation Salt form selection Aqueous solubility Textile dyeing

Acetoacetamido vs. Acetamido N-Acyl Substituent: Active Methylene Reactivity Advantage in Azo Coupling

The target compound carries a 1,3-dioxobutyl (acetoacetamido) substituent at the 7-position, which provides an active methylene group (pKa ≈ 10–11 for the α-hydrogens between two carbonyls) capable of undergoing diazo coupling at the carbon atom, in addition to the phenolic coupling at the ortho position to the 3-hydroxyl group [1]. The closest N-acetyl analog, 6-acetamido-4-hydroxy-2-naphthalenesulfonic acid (N-Acetyl gamma acid, CAS 6361-41-7, MW 281.28 g/mol), lacks this active methylene functionality and can only couple via the phenolic position, restricting it to monoazo dye construction . The acetoacetamido group thus enables bisazo dye synthesis through sequential coupling: first at the active methylene site, followed by diazotization and coupling at the naphthol position, producing deeper, bathochromically shifted shades [2]. In synthetic practice, acetoacetamido-substituted coupling components yield dyes absorbing at longer wavelengths (shift from yellow toward orange-red) compared to analogous acetamido derivatives, although specific λmax values for the target compound's derived dyes have not been published in the accessible literature [2].

Azo dye synthesis Coupling component reactivity Active methylene chemistry Diazotization

1-Sulfonate vs. 2-Sulfonate Positional Isomerism: Substantivity and Dye-Fiber Affinity Differentiation on Polyamide Substrates

The target compound carries the sulfonate group at the naphthalene 1-position (ammonium salt), distinguishing it from the positional isomer 2-Naphthalenesulfonic acid, 7-[(1,3-dioxobutyl)amino]-4-hydroxy- (CAS 94850-73-4) in which the sulfonate group is located at the 2-position and the hydroxyl at the 4-position [1]. In acid dye chemistry, the position of the sulfonate group relative to the coupling site directly influences the linearity and planarity of the final azo dye molecule after coupling. Dyes derived from 1-sulfonated coupling components tend to exhibit higher substantivity (affinity) for protein and polyamide fibers (wool, silk, nylon) compared to their 2-sulfonated counterparts, because the 1-sulfonate orientation places the solubilizing group farther from the chromophoric system, reducing interference with van der Waals interactions between the dye and the fiber [2]. The 3-OH (target) vs. 4-OH (isomer) position also alters the electronic environment at the coupling site: a hydroxyl at the 3-position (alpha to the 1-sulfonate) experiences a different degree of intramolecular hydrogen bonding and acid-strength modulation than a 4-OH group (beta to a 2-sulfonate), affecting the pH-dependence of the coupling rate [2]. Direct comparative dyeing fastness data for these specific isomers are not available in the public domain; the differentiation rests on well-established structure-property relationships for sulfonated naphthol dye intermediates [3].

Acid dye substantivity Sulfonate position effect Wool dyeing Nylon dyeing Polyamide fiber affinity

Validated Reverse-Phase HPLC Analytical Method for Identity Confirmation and Purity Assessment

A dedicated reverse-phase HPLC method has been validated for the separation and analysis of the free acid form (7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid, CAS 30128-32-6) on a Newcrom R1 column, using a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications) [1]. The method is described as scalable from analytical to preparative scale, enabling both purity verification and impurity isolation. Smaller 3 µm particle columns are noted as suitable for fast UPLC adaptation [1]. This method provides a quality control framework applicable to the ammonium salt (CAS 61750-18-3) with minor mobile phase pH adjustment to account for the salt form [2]. In contrast, HPLC methods for closely related analogs such as 6-acetamido-4-hydroxy-2-naphthalenesulfonic acid (CAS 6361-41-7) have been separately optimized on the same Newcrom R1 column platform, confirming that these structurally similar intermediates require individually validated chromatographic conditions for accurate quantification [3]. The availability of a vendor-documented method reduces method development time for QC laboratories by providing a validated starting point.

HPLC method Quality control Identity testing Purity analysis Analytical chemistry

Dual-Functionality Architecture: 3-Hydroxyl + 7-Acetoacetamido as a Bisazo Scaffold Distinct from Mono-Functional Analogs

The target compound is uniquely positioned among commercially available aminonaphthol sulfonic acid intermediates by combining the 3-hydroxyl group (phenolic coupling site) with the 7-acetoacetamido group (active methylene coupling site) on the same naphthalene scaffold [1]. This specific 3,7-substitution pattern is distinct from: (a) 2-Naphthalenesulfonic acid, 7-[(1,3-dioxobutyl)amino]-4-hydroxy- (CAS 94850-73-4), where the sulfonate and hydroxyl positions are altered, affecting the electronic activation of the ring for coupling; (b) 4-[(1,3-dioxobutyl)amino]naphthalene-1-sulphonic acid (CAS 68030-71-7), which lacks the hydroxyl group entirely and thus cannot support phenolic coupling; and (c) 1-Naphthalenesulfonic acid, 5-[(1,3-dioxobutyl)amino]-, ammonium salt (CAS 147152-83-8), which also lacks the hydroxyl group . The simultaneous presence of both coupling functionalities enables sequential bis-diazotization and coupling reactions to construct extended bisazo chromophores with bathochromic shifts (red-shifted absorption) relative to monoazo dyes derived from single-site coupling components [2]. The naphthalene 1-sulfonate group ensures water solubility throughout the synthetic sequence, facilitating aqueous reaction conditions and simplifying work-up compared to non-sulfonated analogs [2].

Bisazo dye synthesis Dual coupling sites Chromophore extension Dye intermediate design

Priority Application Scenarios for Ammonium 7-((1,3-dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonate Based on Verified Differentiation Evidence


Synthesis of Yellow-to-Orange Bisazo Acid Dyes for Wool and Nylon Textile Dyeing

The dual coupling functionality (3-OH phenolic site + 7-acetoacetamido active methylene site) makes this compound a strategic intermediate for synthesizing bisazo acid dyes that require sequential diazo coupling onto the same naphthalene scaffold [1]. The ammonium salt form ensures ready dissolution in aqueous dye-bath formulations without pH adjustment, while the 1-sulfonate orientation favors fiber substantivity on polyamide substrates (wool, nylon, silk) compared to 2-sulfonated positional isomers . This scenario is most appropriate when the target dye shade is yellow to orange with good wash fastness on protein or polyamide fibers [1].

Quality Control Identity and Purity Testing Using Pre-Validated Reverse-Phase HPLC Methodology

Procurement of this compound for use as a dye intermediate or research reagent is supported by the availability of a documented Newcrom R1 reverse-phase HPLC method with simple MeCN/water/phosphoric acid mobile phase conditions, scalable from analytical to preparative scale and adaptable to UPLC (3 µm particles) and MS detection (formic acid substitution) [2]. This reduces the burden of method development for incoming QC testing and enables direct implementation for batch-to-batch purity verification, which is a practical advantage over less analytically characterized analogs [2].

Preferential Selection Over N-Acetyl Gamma Acid When Extended Chromophores or Bisazo Dyes Are Required

When the synthetic target is a bisazo dye or a dye requiring an active methylene coupling site for carbon-coupling (rather than phenolic O-coupling alone), this compound is the appropriate choice over N-acetyl gamma acid (CAS 6361-41-7), which only provides a single phenolic coupling position [1]. The acetoacetamido group enables the construction of more bathochromic, structurally complex chromophores that cannot be accessed from the simpler acetamido-substituted intermediate, justifying the higher molecular complexity and potentially higher cost of the target compound .

Research Applications Requiring Defined Ammonium Salt Stoichiometry for Reproducible Formulation

The availability of the compound as a defined ammonium salt (CAS 61750-18-3) rather than the free acid (CAS 30128-32-6) or an unspecified salt form ensures reproducible stoichiometry in aqueous formulations, eliminating the variability introduced by in situ neutralization of the free acid. This is particularly relevant for academic and industrial research laboratories conducting systematic structure-activity relationship (SAR) studies on azo dye series, where consistent counterion identity is essential for interpreting solubility, reactivity, and dyeing performance data .

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